[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring both 1,3-oxazole and 1,2,3-triazole moieties. These structural motifs are prevalent in medicinal chemistry due to their bioactivity, particularly in targeting enzymes and receptors. The molecule contains a carboxylate ester linkage bridging the oxazole and triazole rings, with aromatic substituents (2,3-dimethoxyphenyl and 3,4-dimethylphenyl) contributing to its electronic and steric profile. Such compounds are often explored for their pharmacokinetic properties, including solubility, metabolic stability, and target specificity .
Properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-14-10-11-18(12-15(14)2)29-16(3)22(27-28-29)25(30)33-13-20-17(4)34-24(26-20)19-8-7-9-21(31-5)23(19)32-6/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAMSKBVKCTZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H27N3O6
- Molecular Weight : 477.5 g/mol
- Purity : Typically around 95% .
Research indicates that this compound may exhibit various biological activities primarily through its interaction with specific molecular targets:
- COX Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with anti-inflammatory effects. For instance, derivatives in the same class have demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II .
- Antiviral Activity : Compounds with similar structural features have been investigated for their efficacy against hepatitis C virus (HCV). In vitro studies have shown promising results in inhibiting viral replication .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related oxazole derivatives. These derivatives exhibited significant inhibition of COX-II with minimal ulcerogenic effects, suggesting a favorable safety profile for therapeutic use .
Antiviral Activity
In the context of antiviral research, compounds structurally related to the target molecule have been evaluated for their ability to inhibit HCV replication. A study highlighted the optimization of aryloxazole compounds that led to effective inhibition of HCV with favorable pharmacokinetic properties .
Study on COX Inhibition
In a comparative analysis involving various synthesized compounds, one derivative demonstrated an IC50 value of 0.52 μM against COX-II, outperforming standard drugs like Celecoxib (IC50 = 0.78 μM). This suggests that modifications in the oxazole structure can enhance selectivity and potency .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Antiviral Screening
A high-throughput screening of a large compound library revealed several aryloxazole derivatives with promising antiviral activity against HCV. The best candidates showed low cytotoxicity and high selectivity indices, making them suitable for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Linkage Effects
The target compound’s carboxylate ester linkage distinguishes it from analogs with sulfonyl or carbonyl amide bridges. For example:
- 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole (Fig. 5A in ) exhibits high specificity due to its sulfonyl group, which enhances hydrogen-bonding interactions with target proteins.
- 1-Substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole (Fig. 5B in ) has a carbonyl amide linkage, reducing specificity but maintaining potency.
- Target compound : The ester linkage may improve membrane permeability compared to sulfonyl or amide groups, but it could also increase susceptibility to esterase-mediated hydrolysis, affecting metabolic stability .
Substituent Effects on Aromatic Rings
Substituent positioning and electronic properties significantly influence bioactivity:
- [2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate () replaces the 2,3-dimethoxyphenyl group with a 3-chlorophenyl moiety and substitutes the 3,4-dimethylphenyl group with 4-methoxyphenyl. The chloro group’s electronegativity may enhance binding affinity in hydrophobic pockets, whereas methoxy groups increase electron-donating effects .
Functional Group Comparisons
- 1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () replaces the carboxylate ester with a carboxamide group. Amides generally exhibit higher metabolic stability but lower solubility compared to esters.
- 1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid () features a carboxylic acid group, offering ionic interactions but reduced cell permeability due to ionization at physiological pH .
Heterocyclic Variations
- Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate () incorporates oxadiazole and thiazole rings. Oxadiazoles are known for hydrogen-bond acceptor properties, while thiazoles contribute to π-π stacking. The target compound’s oxazole ring may offer similar benefits but with distinct electronic profiles .
Data Table: Key Structural and Inferred Properties
*Estimated based on molecular formulas.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for constructing the 1,3-oxazole and 1,2,3-triazole moieties in this compound?
- The 1,3-oxazole core is typically synthesized via cyclization of β-keto esters or amides with ammonia derivatives. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for generating oxazole rings from ketones . The 1,2,3-triazole moiety is often prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product. Solvent choice (e.g., DMF or THF) and catalyst loading (1–5 mol% CuI) critically influence yield and purity .
Q. What analytical techniques are recommended for characterizing the stereochemical and structural integrity of this compound?
- High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) is essential for confirming substituent positions, especially for distinguishing between regioisomers in the triazole ring. For example, the methyl group at position 5 of the triazole produces a distinct singlet at δ ~2.1 ppm in ¹H NMR . Mass spectrometry (HRMS-ESI) should corroborate molecular weight, while FT-IR can verify carbonyl (C=O) and ester (C-O) functional groups. X-ray crystallography is recommended for resolving ambiguities in stereochemistry .
Q. How can researchers validate the purity of this compound, particularly for biological assays?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. A purity threshold of ≥95% is advisable for in vitro studies. LC-MS can simultaneously assess purity and confirm molecular ion peaks. Residual solvents (e.g., DMF, THF) must be quantified via GC-MS to meet ICH guidelines .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound under continuous-flow conditions?
- Flow chemistry (e.g., microreactors) enhances reaction control and scalability. Key parameters include residence time (30–120 s), temperature (80–120°C), and reagent stoichiometry (1:1.2 ratio for azide-alkyne reactions). Design of Experiments (DoE) with response surface methodology (RSM) can model nonlinear interactions between variables, reducing trial runs by 40–60% . For example, a central composite design (CCD) optimizes yield and minimizes byproducts like unreacted alkyne or azide .
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Discrepancies between experimental and DFT-calculated NMR shifts often arise from solvent effects or conformational flexibility. Use the IEFPCM solvent model (e.g., chloroform or DMSO) in Gaussian calculations to improve agreement. For dynamic structures (e.g., rotamers), variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformers and clarify splitting patterns .
Q. What mechanistic insights explain unexpected byproducts during esterification of the triazole-carboxylate intermediate?
- Competing O- vs. N-alkylation pathways may occur if the hydroxyl group in the oxazole-methyl moiety is inadequately protected. Using bulky bases (e.g., DBU) or protecting groups (e.g., TBS ether) suppresses N-alkylation. Kinetic studies (e.g., in situ IR monitoring) reveal that reaction rates for O-alkylation are 3–5× faster than N-alkylation at 60°C .
Q. How do substituent electronic effects (e.g., methoxy vs. methyl groups) influence the compound’s stability in aqueous buffers?
- The 2,3-dimethoxyphenyl group enhances electron density on the oxazole ring, increasing susceptibility to hydrolysis at pH > 8. Accelerated stability studies (40°C/75% RH) show a 15–20% degradation over 14 days in PBS (pH 7.4), primarily via ester hydrolysis. Stabilizers like cyclodextrins (e.g., HP-β-CD) or lyoprotectants (trehalose) improve shelf life in lyophilized formulations .
Q. What computational methods predict the compound’s binding affinity to cytochrome P450 enzymes?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with CYP3A4 or CYP2D6. Key residues (e.g., Phe304, Arg372) form π-π and hydrogen bonds with the triazole and oxazole rings. Free energy perturbation (FEP) calculations quantify ΔG binding, correlating with experimental IC₅₀ values from fluorometric assays .
Methodological Notes
- Synthesis Optimization : Prioritize flow chemistry for scalability and reproducibility .
- Data Validation : Cross-validate spectral data with computational models (DFT) and orthogonal techniques (e.g., X-ray) .
- Stability Testing : Use forced degradation studies (acid/base/oxidative stress) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
